2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole 2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole
Brand Name: Vulcanchem
CAS No.: 91437-85-3
VCID: VC17538020
InChI: InChI=1S/C14H9F3N2/c15-14(16,17)10-6-7-11-12(8-10)19-13(18-11)9-4-2-1-3-5-9/h1-8H,(H,18,19)
SMILES:
Molecular Formula: C14H9F3N2
Molecular Weight: 262.23 g/mol

2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole

CAS No.: 91437-85-3

Cat. No.: VC17538020

Molecular Formula: C14H9F3N2

Molecular Weight: 262.23 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole - 91437-85-3

Specification

CAS No. 91437-85-3
Molecular Formula C14H9F3N2
Molecular Weight 262.23 g/mol
IUPAC Name 2-phenyl-6-(trifluoromethyl)-1H-benzimidazole
Standard InChI InChI=1S/C14H9F3N2/c15-14(16,17)10-6-7-11-12(8-10)19-13(18-11)9-4-2-1-3-5-9/h1-8H,(H,18,19)
Standard InChI Key USTBLMSPAVZZOE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F

Introduction

Structural Characteristics and Nomenclature

2-Phenyl-6-(trifluoromethyl)-1H-benzo[d]imidazole (C₁₅H₁₀F₃N₂) is a bicyclic aromatic compound comprising a benzene ring fused to an imidazole ring. The phenyl group is substituted at the 2-position of the imidazole moiety, while a trifluoromethyl (-CF₃) group occupies the 6-position of the benzene ring (Figure 1) . This substitution pattern introduces steric and electronic effects that influence reactivity. The trifluoromethyl group, a strong electron-withdrawing substituent, enhances the compound’s lipophilicity and metabolic stability, making it advantageous for pharmaceutical applications .

Table 1: Key Structural Parameters

ParameterValue (Å/°)MethodSource
C1-N2 bond length1.389DFT/6-31G**
C6-CF₃ bond length1.482X-ray diffraction
Dihedral angle (Ph-imidazole)12.7°Molecular docking

Synthetic Methodologies

Condensation Reactions

The synthesis typically involves condensing 4-(trifluoromethyl)benzene-1,2-diamine with substituted aldehydes under acidic conditions. For example, a modified procedure from uses:

  • Reactants: 4-(trifluoromethyl)benzene-1,2-diamine (2.0 mmol), benzaldehyde (2.2 mmol), and acetic acid (5 mL).

  • Conditions: Reflux at 120°C for 6 hours under nitrogen.

  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate, 4:1).

  • Yield: 68% .

Transition Metal-Catalyzed Approaches

Ru(II)-pincer complexes, as described in , offer an oxidant-free route:

  • Catalyst: Ru(II)-PNS(O) (0.2 mol%).

  • Substrates: 4-(trifluoromethyl)benzene-1,2-diamine and benzyl alcohol.

  • Conditions: 165°C, 12 hours, producing H₂ as a byproduct (4.10 mol yield) .

Table 2: Comparative Synthesis Data

MethodYield (%)Purity (%)Reaction Time (h)
Acid-catalyzed condensation68956
Ru-catalyzed dehydrogenation749812

Physicochemical Properties

Electronic Properties

Density functional theory (DFT) studies reveal that the -CF₃ group lowers the HOMO-LUMO gap (4.71 eV) compared to non-fluorinated analogs (5.2 eV), enhancing charge transfer capabilities . The dipole moment (μ = 5.2 D) and polarizability (α = 28.4 ų) suggest utility in nonlinear optics (NLO) .

Solubility and LogP

Experimental LogP (2.9) and aqueous solubility (0.12 mg/mL) indicate moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies .

Biological Activities

Enzyme Inhibition

The compound inhibits 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a target in Alzheimer’s disease, with an IC₅₀ of 1.65 μM . Molecular docking shows the -CF₃ group forms hydrophobic interactions with Leu125 and Val144 residues .

Antiprotozoal Activity

In vitro assays against Plasmodium falciparum demonstrate IC₅₀ values of 8.2 μM, attributed to interference with heme detoxification pathways .

Table 3: Biological Activity Profile

TargetIC₅₀ (μM)Assay Type
17β-HSD101.65Enzymatic
Plasmodium falciparum8.2Cell viability

Industrial Applications

Nonlinear Optics (NLO)

The hyperpolarizability (β = 12.4 × 10⁻³⁰ esu) exceeds urea (β = 0.65 × 10⁻³⁰ esu), making it a candidate for frequency doubling devices .

Catalysis

As a ligand in Pd-catalyzed cross-coupling reactions, it enhances Suzuki-Miyaura coupling yields (up to 92%) due to electron-deficient aromatic systems .

Future Directions

  • Synthetic Optimization: Develop enantioselective routes using chiral auxiliaries.

  • Therapeutic Expansion: Evaluate antitumor activity via topoisomerase inhibition.

  • Computational Modeling: Machine learning-based QSAR studies to predict novel derivatives.

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